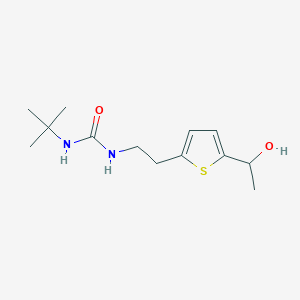
1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea, also known as THU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. THU belongs to the class of urea derivatives and has been found to possess a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Directed Lithiation and Chemical Synthesis
Ureas, especially those with tert-butyl groups, are key in directed lithiation reactions. For instance, compounds like N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate undergo directed lithiation. This process allows for the introduction of various substituents, leading to a wide array of substituted products. Such reactions are foundational in the synthesis of complex organic molecules, highlighting the role of ureas in advancing synthetic chemistry (Keith Smith et al., 2013).
Biological Activity and Therapeutic Potential
The structural motifs found in 1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea suggest potential for biological activity. For example, some 1,3-disubstituted ureas and phenyl N-substituted carbamates exhibit significant antiarrhythmic and hypotensive properties. This indicates the potential therapeutic applications of compounds containing the urea functional group, particularly in cardiovascular diseases (E. Chalina et al., 1998).
Radical Scavenging and Cardioprotection
Compounds similar in structure to the one , with tert-butyl groups and urea functionalities, have been studied for their radical scavenging activities. Notably, some urea derivatives act as free radical scavengers, providing protection against myocardial infarction. This suggests the potential use of such compounds in developing treatments for cardiovascular diseases by mitigating oxidative stress (K. Hashimoto et al., 2001).
Insecticidal and Acaricidal Activities
The presence of tert-butyl and thiourea groups in compounds has been linked to insecticidal and acaricidal activities. For instance, N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)-thiourea (diafenthiuron) showcases high activity against pests. This points to the potential application of structurally related compounds in agricultural science, providing a chemical basis for developing new pesticides (J. R. Knox et al., 1992).
Molecular Devices and Self-assembly
The interaction of urea derivatives with cyclodextrins and their capacity for self-assembly into molecular devices has been explored. Such studies shed light on the potential of urea-based compounds in nanotechnology and materials science, especially in the creation of photoresponsive materials and molecular switches (J. Lock et al., 2004).
Propriétés
IUPAC Name |
1-tert-butyl-3-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-9(16)11-6-5-10(18-11)7-8-14-12(17)15-13(2,3)4/h5-6,9,16H,7-8H2,1-4H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGVNGKPFRYZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)NC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

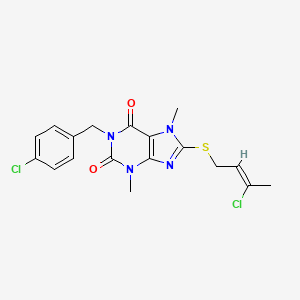
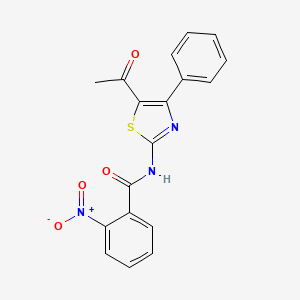
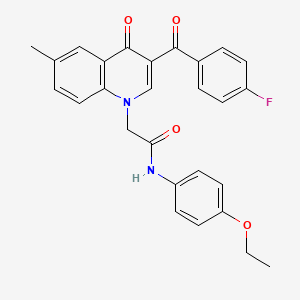
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2604357.png)
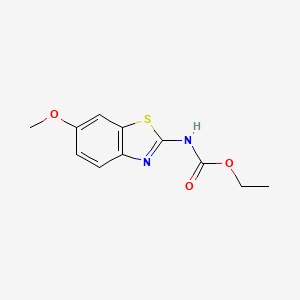
![Tert-butyl 7'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2604361.png)
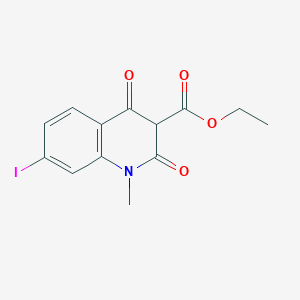
![Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2604364.png)
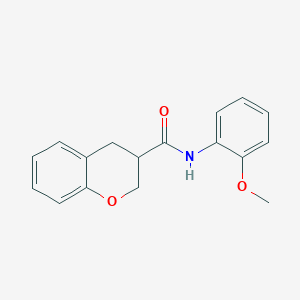
![N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/no-structure.png)
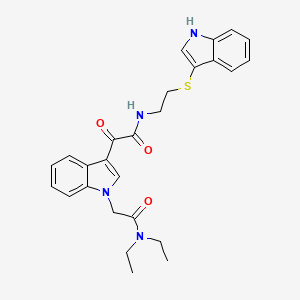
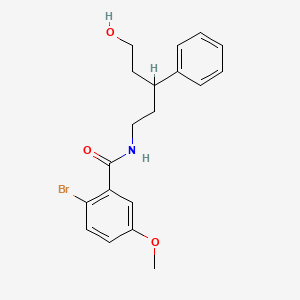
![Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one](/img/structure/B2604372.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604373.png)